3-(1H-benzimidazol-1-yl)propanamide is a chemical compound characterized by the presence of a benzimidazole ring fused with a propanamide group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential therapeutic applications and utility as a synthetic intermediate.
3-(1H-benzimidazol-1-yl)propanamide falls under the category of organic compounds, specifically within the class of heterocycles due to the presence of nitrogen atoms in its structure. It is also classified as an amide due to the functional group present in its molecular structure.
The synthesis of 3-(1H-benzimidazol-1-yl)propanamide typically involves the reaction of 2-ethylbenzimidazole with a suitable propanamide derivative. A common synthetic route includes:
Industrial production may follow similar synthetic routes but is optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed for purification.
The molecular formula for 3-(1H-benzimidazol-1-yl)propanamide is C12H15N3O. The structure features a benzimidazole ring, which consists of two fused aromatic rings containing nitrogen atoms.
3-(1H-benzimidazol-1-yl)propanamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(1H-benzimidazol-1-yl)propanamide involves its interaction with specific molecular targets, which may modulate enzyme activity or receptor function. The benzimidazole ring's ability to participate in redox reactions suggests that it could influence cellular oxidative stress pathways.
Further studies are required to elucidate the precise molecular targets and pathways involved in its biological activity. Preliminary research indicates potential applications in treating diseases associated with oxidative stress and inflammation .
The physical properties of 3-(1H-benzimidazol-1-yl)propanamide include:
Key chemical properties include:
3-(1H-benzimidazol-1-yl)propanamide has several applications in scientific research:
The medicinal journey of benzimidazole began with its serendipitous discovery during vitamin B₁₂ research in the mid-20th century. Researchers recognized its structural stability and potential as a drug scaffold, leading to the development of early anthelmintic agents like thiabendazole in the 1960s [5] [7]. By the 1980s–1990s, strategic modifications to the benzimidazole core yielded breakthrough therapeutics such as omeprazole (antiulcer) and albendazole (antiparasitic), which exploited the nucleus’s ability to modulate enzymatic activity [2] [5]. This era established benzimidazole as a "privileged scaffold," a status cemented by its presence in diverse drug classes, including anticancer agents (e.g., veliparib) and antivirals [7] [8]. Over 150 FDA-approved drugs now incorporate this pharmacophore, reflecting its adaptability to therapeutic target evolution [5].
Table 1: Milestone Benzimidazole-Derived Drugs
Drug Name | Therapeutic Category | Key Structural Modification | Approval Era |
---|---|---|---|
Thiabendazole | Anthelmintic | Unsubstituted benzimidazole-thiazole | 1960s |
Omeprazole | Antiulcerant | Pyridine-methyl-benzimidazole-sulfoxide | 1980s |
Albendazole | Antiparasitic | Carbamate-propylthio-benzimidazole | 1990s |
Veliparib (PARP inhibitor) | Anticancer | Benzimidazole-carboxamide | 2010s |
The benzimidazole nucleus comprises a benzene ring fused to an imidazole ring, creating a planar, electron-rich system with dual nitrogen atoms (N1 and N3). This architecture confers unique physicochemical properties:
3-(1H-Benzimidazol-1-yl)propanamide (molecular formula: C₁₀H₁₁N₃O; CID 639428) represents a strategically functionalized benzimidazole derivative [1]. Its design incorporates two critical elements:
Table 2: Key Molecular Properties of 3-(1H-Benzimidazol-1-yl)propanamide and a Common Derivative
Property | 3-(1H-Benzimidazol-1-yl)propanamide | 3-(2-Methyl-1H-benzimidazol-1-yl)propanamide |
---|---|---|
Molecular Formula | C₁₀H₁₁N₃O | C₁₁H₁₃N₃O |
Molecular Weight (g/mol) | 189.22 | 203.24 |
Key Structural Features | Unsubstituted benzimidazole, propanamide | Methyl group at benzimidazole-C2, propanamide |
Potential Advantages | Maximizes H-bond donor/acceptor capacity | Enhanced steric bulk for selective target fitting |
This scaffold’s promise is evidenced by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7